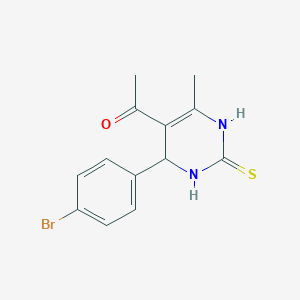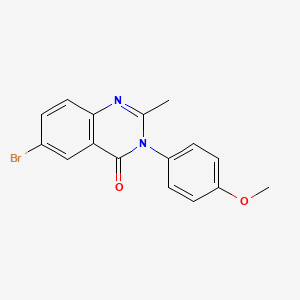![molecular formula C17H17BrClN3O3S B11534779 N-({N'-[(1E)-1-(4-Bromophenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(4-chlorophenyl)methanesulfonamide](/img/structure/B11534779.png)
N-({N'-[(1E)-1-(4-Bromophenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(4-chlorophenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({N’-[(1E)-1-(4-Bromophenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(4-chlorophenyl)methanesulfonamide is a complex organic compound that features a combination of bromine, chlorine, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(1E)-1-(4-Bromophenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(4-chlorophenyl)methanesulfonamide typically involves a multi-step process:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-bromoacetophenone with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.
Coupling with Methanesulfonyl Chloride: The hydrazone intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine. This step is typically performed in an inert atmosphere to prevent side reactions.
Final Coupling with 4-Chloroaniline: The final step involves the coupling of the sulfonamide intermediate with 4-chloroaniline. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of oxides and possibly carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
N-({N’-[(1E)-1-(4-Bromophenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(4-chlorophenyl)methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used as a probe to study enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of N-({N’-[(1E)-1-(4-Bromophenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(4-chlorophenyl)methanesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of target enzymes, inhibiting their activity and thereby affecting cellular processes.
Pathways Involved: It may interfere with signaling pathways related to cell growth and apoptosis, making it a potential candidate for anti-cancer therapy.
Comparison with Similar Compounds
Similar Compounds
- N-({N’-[(1E)-1-(4-Chlorophenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(4-bromophenyl)methanesulfonamide
- N-({N’-[(1E)-1-(4-Fluorophenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(4-chlorophenyl)methanesulfonamide
Uniqueness
N-({N’-[(1E)-1-(4-Bromophenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(4-chlorophenyl)methanesulfonamide is unique due to the specific combination of bromine and chlorine substituents, which can influence its reactivity and biological activity. This makes it distinct from similar compounds that may have different halogen substituents, affecting their overall properties and applications.
Properties
Molecular Formula |
C17H17BrClN3O3S |
|---|---|
Molecular Weight |
458.8 g/mol |
IUPAC Name |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-(4-chloro-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C17H17BrClN3O3S/c1-12(13-3-5-14(18)6-4-13)20-21-17(23)11-22(26(2,24)25)16-9-7-15(19)8-10-16/h3-10H,11H2,1-2H3,(H,21,23)/b20-12+ |
InChI Key |
RHFUOPSQWPEYBJ-UDWIEESQSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C)/C2=CC=C(C=C2)Br |
Canonical SMILES |
CC(=NNC(=O)CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(3,4-dihydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one](/img/structure/B11534701.png)
![2,2-dimethyl-5-(6-nitro-1,3-benzodioxol-5-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11534713.png)

![N,N-dimethyl-4-[(E)-(2-{2-[(4-methylpiperazin-1-yl)sulfonyl]-4-nitrophenyl}hydrazinylidene)methyl]aniline](/img/structure/B11534717.png)
![13,13-dimethyl-14-oxa-4,17-dithia-2,8-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,11(16)-trien-9-one](/img/structure/B11534724.png)
![4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B11534727.png)

![4-(4-{(1E)-1-[(2E)-(3-fluorobenzylidene)hydrazinylidene]ethyl}-5-methyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B11534731.png)
![N'-[(E)-(4-bromophenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide](/img/structure/B11534740.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-hydroxy-2-propylpentanehydrazide](/img/structure/B11534747.png)
![2-[(E)-{2-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]hydrazinylidene}methyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B11534764.png)
![N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-methoxybenzamide](/img/structure/B11534766.png)
![2,4-dibromo-6-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-bromobenzoate](/img/structure/B11534767.png)
![2-Amino-4-(2-fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B11534772.png)
